molecular formula C17H15N3O3 B3002129 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide CAS No. 1210490-65-5

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B3002129
CAS No.: 1210490-65-5
M. Wt: 309.325
InChI Key: DZAOBMFACFPBHM-UHFFFAOYSA-N
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Description

N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a picolinamide moiety linked via a methyl group to a 5-(3-methoxyphenyl)-substituted isoxazole ring. The picolinamide fragment (pyridine-2-carboxamide) introduces hydrogen-bonding capabilities, which are critical in molecular recognition processes.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-6-4-5-12(9-14)16-10-13(20-23-16)11-19-17(21)15-7-2-3-8-18-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAOBMFACFPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Picolinamide Moiety: The final step involves the coupling of the isoxazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can be represented by the following structure:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • CAS Number : 1018605-16-7

The compound features an isoxazole ring, which is known for its biological activity, and a picolinamide moiety, contributing to its potential therapeutic effects.

Scientific Research Applications

  • Kinase Inhibition
    • The compound has been identified as a potential inhibitor of various kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in numerous diseases such as autoimmune disorders, cancer, and neurodegenerative conditions .
  • Neurodegenerative Disease Treatment
    • Preliminary studies suggest that compounds similar to this compound may have utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The inhibition of specific kinases may help in modulating neuroinflammation and neuronal survival .
  • Anti-inflammatory Properties
    • The compound's mechanism of action includes the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve targeting multiple signaling pathways associated with cancer progression .

Case Study 1: Kinase Inhibition in Cancer Therapy

A study demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of SYK kinase activity, leading to reduced cell proliferation and increased apoptosis rates .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of the compound showed significant neuroprotective effects. It was observed that treated animals exhibited lower levels of amyloid-beta plaques and improved cognitive function compared to controls. This suggests potential for further development as a therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Diseases/Conditions
Kinase InhibitionInhibition of SYK, LRRK2Autoimmune diseases, cancer
Anti-inflammatoryModulation of inflammatory pathwaysRheumatoid arthritis, lupus
NeuroprotectionReduction of neuroinflammationAlzheimer's disease, Parkinson's
Anticancer ActivityInduction of apoptosisVarious cancers

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and hydroxy (electron-donating) substituents at the 3-position of isoxazole () yield distinct activity scores (6.554 vs. 6.815), suggesting substituent polarity impacts target engagement.
  • Positional Effects : Sulfamoyl and chloro groups at the phenylacetamide position () reduce similarity scores compared to the methoxyphenyl group in the target compound, highlighting the importance of the 3-methoxy group in molecular recognition .

Heterocyclic Systems with Pyridine/Thiadiazole Cores

These analogs emphasize:

  • Role of Pyridine : The picolinamide group in the target compound may mimic pyridine-based interactions in thiadiazole derivatives, such as metal coordination or π-stacking.
  • Substituent Flexibility : Cyclopropoxy groups () introduce steric bulk, contrasting with the methoxy group’s planar structure, which could influence binding pocket accessibility .

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Isoxazole derivatives, including this compound, are known to exhibit:

  • Enzyme Inhibition : They can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases .

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. A study evaluating various isoxazole derivatives found that certain compounds induced cytotoxic effects on cancer cell lines, including human promyelocytic leukemia cells (HL-60). The IC50 values for these compounds ranged from 86 to 755 μM, suggesting moderate efficacy .

Antimicrobial Properties

Isoxazole derivatives have also been studied for their antimicrobial activity. The presence of the isoxazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent.

Study 1: Cytotoxicity Evaluation

A study conducted on various isoxazole derivatives, including this compound, evaluated their cytotoxic effects on HL-60 cells. The results indicated that:

CompoundIC50 (μM)Mechanism of Action
386Induces apoptosis
6755Cell cycle arrest

The study concluded that the cytotoxicity was associated with the modulation of apoptotic pathways and cell cycle regulation .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound. It was found to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. The IC50 value for AChE inhibition was reported at 46 nM, indicating strong activity compared to standard inhibitors .

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